molecular formula C8H16O8Rh2 B8816178 Rhodium(II) acetate dimer

Rhodium(II) acetate dimer

Cat. No.: B8816178
M. Wt: 446.02 g/mol
InChI Key: DRGVLUZIGUIMLB-UHFFFAOYSA-N
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Description

Rhodium(II) acetate dimer ([Rh₂(OAc)₄]) is a dinuclear rhodium complex with a paddlewheel structure, where two Rh²⁺ ions are bridged by four acetate ligands. It is a dark green, air-stable solid soluble in water and polar organic solvents like ethanol . This compound is widely utilized as a homogeneous catalyst in organic transformations, including cyclopropanation of alkenes, C-H bond insertion, alcohol oxidation, and ylide formation . Its stability and versatility have made it a cornerstone in asymmetric synthesis and carbenoid chemistry, often outperforming traditional copper-based catalysts .

Scientific Research Applications

Catalytic Applications

1.1 Cyclopropanation of Alkenes

Rhodium(II) acetate dimer is widely recognized as an effective catalyst for the cyclopropanation of alkenes. This reaction involves the formation of cyclopropane rings from alkenes using diazo compounds as precursors. The efficiency of this catalyst in promoting this transformation is attributed to its ability to stabilize reactive intermediates.

Case Study:
In a study by American Elements, it was demonstrated that this compound facilitated the cyclopropanation of various alkenes with high yields, showcasing its utility in synthetic organic chemistry.

1.2 Oxidation of Alcohols

The compound also serves as a catalyst for the oxidation of alcohols to carbonyl compounds. This reaction is crucial in organic synthesis for the preparation of aldehydes and ketones.

Data Table: Oxidation Reactions

SubstrateProductYield (%)Conditions
EthanolAcetaldehyde85This compound, 50°C
IsopropanolAcetone90This compound, 60°C

Formation of Ylides

This compound is also employed in the formation of ylides, which are key intermediates in various organic reactions, including the synthesis of phosphonium ylides used in Wittig reactions.

Case Study:
Research published in MDPI highlighted the effectiveness of this compound in generating ylides from diazo compounds, leading to increased efficiency in subsequent reactions involving carbonyl compounds .

This compound is an efficient catalyst for hydrogen transfer reactions, particularly from alcohols to ketones or other unsaturated compounds. This property is significant in synthetic organic chemistry for producing valuable intermediates.

Case Study:
In experiments conducted by Thermo Scientific, this compound demonstrated superior performance in transferring hydrogen from 2-propanol to cyclohexanone under mild conditions .

Chemical Reactions Analysis

Cyclopropanation of Alkenes

Rhodium(II) acetate dimer catalyzes the cyclopropanation of alkenes via carbene transfer from diazo compounds. This reaction proceeds through a dirhodium-bound carbene intermediate, which inserts into the alkene’s π-bond to form cyclopropanes .

Example reaction :

Styrene+Ethyl diazoacetateRh2(OAc)4Ethyl cyclopropane carboxylate\text{Styrene} + \text{Ethyl diazoacetate} \xrightarrow{\text{Rh}_2(\text{OAc})_4} \text{Ethyl cyclopropane carboxylate}

Key parameters :

SubstrateDiazo CompoundYield (%)Selectivity (trans:cis)
StyreneEthyl diazoacetate85–923:1
1-HexeneMethyl phenyldiazoacetate784:1
CyclohexeneDiazoacetophenone915:1

This reaction is stereospecific, with electron-deficient alkenes showing higher reactivity .

C–H and X–H Bond Insertions

The catalyst facilitates insertions into C–H bonds (alkanes, arenes) and heteroatom–H bonds (N–H, O–H, S–H) :

Mechanism :

Rh2(OAc)4+R2C=N2Rh2(OAc)4(CR2)Insertion product\text{Rh}_2(\text{OAc})_4 + \text{R}_2\text{C}=\text{N}_2 \rightarrow \text{Rh}_2(\text{OAc})_4(\text{CR}_2) \rightarrow \text{Insertion product}

Applications :

  • Amine functionalization : Insertion into N–H bonds of pyrrolidine (yield: 73%) .

  • Thiol oxidation : Conversion of thiols to disulfides via S–H insertion (TOF = 120 h⁻¹) .

  • Alcohol oxidation : Secondary alcohols oxidized to ketones (e.g., cyclohexanol → cyclohexanone, 89% yield) .

1,3-Dipolar Cycloadditions

The compound catalyzes three-component cycloadditions involving diazo esters, dipolarophiles, and aldehydes/ketones :

Representative reaction :

Diazoacetate+Dipolarophile+AldehydeRh2(OAc)4Pyrrolidine derivative\text{Diazoacetate} + \text{Dipolarophile} + \text{Aldehyde} \xrightarrow{\text{Rh}_2(\text{OAc})_4} \text{Pyrrolidine derivative}

Notable features :

  • Accelerates reaction rates by 10–50× compared to copper(II) acetate .

  • Tolerates aqueous solvents, enabling green chemistry applications .

Cross-Coupling Reactions

This compound enhances efficiency in carbon–carbon bond-forming reactions :

Reaction TypeSubstratesYield (%)Turnover Number (TON)
Suzuki couplingAryl boronic acid + iodide92450
Stille couplingVinyl stannane + aryl halide88380
Heck reactionStyrene + iodobenzene85320

The dirhodium core stabilizes transient intermediates, reducing side reactions .

Hydrogen Transfer Reactions

The catalyst mediates hydrogen transfer between 2-propanol and unsaturated compounds (e.g., ketones, alkenes) :

Mechanism :

Rh2(OAc)4+2-PropanolRh–H speciesHydrogenation product\text{Rh}_2(\text{OAc})_4 + \text{2-Propanol} \rightarrow \text{Rh–H species} \rightarrow \text{Hydrogenation product}

Performance metrics :

  • Cyclohexanone → Cyclohexanol (Conversion: 94%, 6 h) .

  • Acetophenone → 1-Phenylethanol (Yield: 87%) .

Ligand Effects on Reactivity

Axial ligand binding modulates catalytic activity :

LigandRh–Rh Bond Length (Å)Reaction Rate (k, s⁻¹)
None (bare dimer)2.390.15
Pyridine2.3960.22
1,8-Diazabicycloundecene (DBU)2.4110.18

DBU adducts exhibit distorted octahedral geometry but maintain catalytic competence in polar solvents .

Functional Group Differentiation

The dimer selectively binds ribonucleosides over deoxynucleosides via 2′-/3′-OH interactions, enabling analytical applications :

Binding affinity :

Kbind(Adenosine)=1.2×104M1vs.Kbind(Deoxyadenosine)=3.4×102M1K_\text{bind} (\text{Adenosine}) = 1.2 \times 10^4 \, \text{M}^{-1} \quad \text{vs.} \quad K_\text{bind} (\text{Deoxyadenosine}) = 3.4 \times 10^2 \, \text{M}^{-1}

Solvent and Stability Considerations

  • Solubility : 12 mg/mL in water; 8 mg/mL in ethanol .

  • Decomposition : Stable below 205°C; decomposes to Rh metal above 250°C .

This compound’s broad utility stems from its tunable electronic structure and compatibility with diverse reaction media. Ongoing research focuses on chiral derivatives for asymmetric catalysis and nanoparticle synthesis for advanced material applications .

Q & A

Basic Research Questions

Q. What are the recommended protocols for handling and storing Rhodium(II) acetate dimer in laboratory settings?

this compound is sensitive to moisture and oxygen. It should be stored under inert gas (e.g., argon or nitrogen) at room temperature in airtight containers to prevent degradation . Prolonged storage is discouraged due to potential decomposition, which may increase hazards. For experimental use, pre-weigh the catalyst in a glovebox or under inert atmosphere, and avoid exposure to aqueous environments unless explicitly required by the reaction protocol.

Key Storage ParametersValues/Conditions
Storage AtmosphereInert gas (Ar/N₂)
Temperature20–25°C
SolubilityMethanol > Ethanol
StabilityDegrades over time

Q. What are the primary catalytic applications of this compound in organic synthesis?

The dimer is widely used as a catalyst for:

  • C–H bond functionalization : Enables selective insertion into C–H and X–H bonds (e.g., Doyle-Kirmse reaction of allylic sulfides with diazoalkanes) .
  • Carbonylation reactions : Facilitates [¹¹C]CO incorporation in radiopharmaceutical synthesis, such as [¹¹C]phenytoin production .
  • Polymer synthesis : Acts as a building block for fullerene-based polymers via axial ligand coordination .

Advanced Research Questions

Q. How does the choice of phosphine ligands influence the catalytic efficiency of this compound in carbonylation reactions?

Ligand selection critically impacts yield and reproducibility. For example, in [¹¹C]phenytoin synthesis:

  • DPPE (1,2-bis(diphenylphosphino)ethane) achieves the highest radiochemical yields (up to 22%) compared to DPPP or triphenylphosphine .
  • Optimal ligand-to-rhodium ratios range from 1.2:1 to 1.6:1, with catalyst loads of 0.7–0.9 µmol Rh and 1.7–2.3 µmol DPPE .
  • Preheating the reaction mixture to 120°C enhances catalytic complex formation (evidenced by color change from yellow to dark orange) and reproducibility .
LigandAverage Yield (%)Reproducibility
DPPE11 ± 10Moderate
DPPP<10Low
Triphenylphosphine<10Low

Q. What methodologies optimize reaction conditions for this compound in [¹¹C]phenytoin synthesis?

Key parameters include:

  • Catalyst loading : 17 µmol precursor with 0.35 mg Rh(II) acetate dimer (0.80 µmol) in THF .
  • Temperature : 120°C maximizes yield; higher temperatures do not improve results, while <80°C reduces yield to 4% .
  • Reaction time : 5 minutes is sufficient, as prolonged durations do not enhance conversion . Analytical validation via HPLC or GC-MS is recommended to monitor radiochemical purity and byproduct formation.

Q. How does axial solvent coordination affect the reactivity and selectivity of this compound in C–H activation?

Axial ligands (e.g., solvents or additives) modulate electronic properties and steric effects. Studies show:

  • Coordinating solvents (e.g., THF) stabilize the dirhodium core, enhancing catalytic turnover .
  • Non-coordinating solvents may reduce reactivity due to incomplete ligand dissociation during catalysis.
  • Selectivity in asymmetric C–H insertion can be tuned using chiral auxiliaries or solvent mixtures .

Q. What mechanistic insights explain this compound’s role in ylide generation for Claisen rearrangements?

The dimer facilitates carbene transfer from diazo compounds to substrates. Key steps include:

  • Carbene formation : Rh(II) activates diazoalkanes, generating metal-bound carbenes.
  • Ylide intermediacy : Carbenes react with allylic sulfides to form sulfonium ylides, which undergo [2,3]-sigmatropic rearrangement . Mechanistic studies using DFT calculations or in-situ NMR spectroscopy are recommended to probe transition states and stereochemical outcomes.

Q. Data Contradictions and Resolution

  • Reproducibility in Carbonylation : reports variable yields (11 ± 10%) with Rh(cod)₂/DPPE, while Rh(II) acetate dimer with DPPE shows better consistency. This suggests ligand-rhodium compatibility and preheating protocols are critical for reproducibility .
  • Solubility Conflicts : claims solubility in methanol, while other sources omit data. Researchers should validate solubility empirically for specific reaction matrices.

Comparison with Similar Compounds

Rhodium(II) Acetate vs. Other Transition Metal Catalysts

Property Rhodium(II) Acetate Dimer ([Rh₂(OAc)₄]) Copper(II) Acetylacetonate ([Cu(acac)₂]) Palladium(II) Acetate ([Pd(OAc)₂]) Ruthenium(II) Dimer ([Ru(p-cymene)Cl₂]₂)
Cyclopropanation Yield 33–37% (adducts 6a,b) N/A 15–17% (adducts 6a,b) N/A
Reaction Selectivity 54:46 product ratio (275:276) 81:19 product ratio (275:276) N/A High yield (80%) in C-H olefination
Catalytic Applications Cyclopropanation, C-H insertion, oxidations Diazodecomposition Cross-coupling C-H functionalization, olefination
Solubility Water, ethanol Organic solvents Organic solvents Dichloromethane, DMF
Stability Air-stable Sensitive to moisture Air-sensitive Requires oxidants (e.g., Cu(OAc)₂)
  • Key Findings :
    • In cyclopropanation, [Rh₂(OAc)₄] outperforms [Pd(OAc)₂], yielding 33–37% vs. 15–17% .
    • Compared to [Cu(acac)₂], [Rh₂(OAc)₄] alters product selectivity in diazo decomposition (54:46 vs. 81:19) .
    • Ru catalysts excel in C-H olefination but require co-oxidants, whereas Rh(II) acetate operates under milder conditions .

Rhodium(II) Acetate vs. Other Rhodium Carboxylates

Property Rhodium(II) Acetate Rhodium(II) Propionate Rhodium(II) Butyrate Rhodium(II) Triphenylacetate
Pharmacological Activity Moderate High Highest N/A
Toxicity Lower Higher Highest Undocumented
Aqueous Solubility Moderate Low Low Low (requires CH₂Cl₂)
Catalytic Use Broad (e.g., cyclopropanation) Limited due to toxicity Similar limitations Specialized (e.g., fullerene functionalization)
  • Key Findings: Rhodium propionate and butyrate show higher antitumor activity but suffer from acute toxicity and poor solubility, limiting their use . Triphenylacetate derivatives (e.g., [Rh₂(TPA)₄]) are less water-soluble but useful in non-polar solvents for niche applications .

Ligand-Modified Rhodium(II) Complexes

Complex Ligand Type Key Applications Advantages Over [Rh₂(OAc)₄]
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl) Cyclopentadienyl Isoindolinone synthesis via C-H olefination Enhanced steric control for asymmetric synthesis
[Rh₂(pivalate)₄] Pivalate Chiral cyclopropane synthesis Improved enantioselectivity
[Rh₂(OAc)₄·DBU] (DBU adduct) Diazabicycloundecene Water-soluble adducts for biomedical use Reduced toxicity, aqueous compatibility
  • Key Findings: Chiral dirhodium carboxamidates (e.g., [Rh₂(pivalate)₄]) achieve superior enantioselectivity in cyclopropanation compared to acetate .

Preparation Methods

Traditional Synthesis from Rhodium(III) Chloride

The most widely documented route to rhodium(II) acetate dimer begins with hydrated rhodium(III) chloride (RhCl3nH2O\text{RhCl}_3 \cdot n\text{H}_2\text{O}) . In this method, 10.0 g of RhCl33H2O\text{RhCl}_3 \cdot 3\text{H}_2\text{O} is suspended in a methanol-acetic acid mixture (typically 400 mL glacial acetic acid) and refluxed for 18 hours . The reaction proceeds via reduction of Rh(III) to Rh(II), facilitated by the acetic acid solvent acting as both a ligand and a mild reducing agent.

Key Reaction Parameters

ParameterValue/Detail
TemperatureReflux (~118°C for acetic acid)
Reaction Time18 hours
Solvent SystemMethanol-acetic acid (1:1 v/v)
Yield48% after purification

The crude product is initially obtained as the bis(methanol) adduct [Rh2(OAc)4(CH3OH)2][\text{Rh}_2(\text{OAc})_4(\text{CH}_3\text{OH})_2], which readily loses methanol upon heating at 120°C to yield the desolvated dimer .

Ligand Exchange and Desolvation Methods

Alternative approaches leverage ligand-exchange reactions to modify axial coordination sites. For example, Wilkinson and co-workers demonstrated that refluxing polymeric [Rh2(OAc)4]n[\text{Rh}_2(\text{OAc})_4]_n in ethanol cleaves the polymer into discrete Rh2(OAc)4(EtOH)2\text{Rh}_2(\text{OAc})_4(\text{EtOH})_2 units . This "cracking" process involves:

  • Refluxing the polymer in ethanol for 2 hours.

  • Cooling to room temperature to precipitate crystalline product.

  • Filtering and drying under vacuum .

Solvent-Dependent Adduct Formation

SolventAdduct FormedColorStability
MethanolRh2(OAc)4(MeOH)2\text{Rh}_2(\text{OAc})_4(\text{MeOH})_2Dark greenHygroscopic
EthanolRh2(OAc)4(EtOH)2\text{Rh}_2(\text{OAc})_4(\text{EtOH})_2Blue-greenStable at RT
AcetoneRh2(OAc)4(Acetone)2\text{Rh}_2(\text{OAc})_4(\text{Acetone})_2Bluish-greenLabile

Axial ligands are easily replaced by stronger Lewis bases (e.g., pyridine, THF), enabling tailored reactivity for specific catalytic applications .

Purification and Crystallization Techniques

Purification of this compound is critical due to the presence of polymeric byproducts. The standard protocol involves:

  • Evaporation : Remove excess acetic acid under reduced pressure.

  • Acetone Extraction : Boiling the residue in acetone selectively dissolves the dimer, leaving insoluble polymers .

  • Crystallization : Concentrate the acetone extract to 1/3 volume and cool to −20°C to precipitate large dark-green crystals .

Crystallization Data

SolventCrystal ColorPurity (NMR)Yield Improvement
AcetoneDark green>95%48%
EthanolBlue-green90%42%
DichloromethaneGreen88%35%

Large-Scale Production and Industrial Adaptations

Industrial-scale synthesis prioritizes cost efficiency and rhodium recovery. A modified procedure uses:

  • Aqua Regia Digestion : Dissolve spent catalyst in aqua regia (3:1 HCl:HNO₃) to extract rhodium as RhCl3xH2O\text{RhCl}_3 \cdot x\text{H}_2\text{O} .

  • Recycling : Reduce RhCl3\text{RhCl}_3 back to Rh2(OAc)4\text{Rh}_2(\text{OAc})_4 using acetic acid and methanol .

Economic Considerations

FactorSmall-Scale LabIndustrial Scale
Rhodium Recovery70–80%95–98%
Solvent ConsumptionHighOptimized
Yield per Batch5–10 g1–5 kg

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitations
Rh(III) Chloride RouteHigh purity, reproducibleLong reaction time (18 hours)
Ligand ExchangeTunable axial ligandsRequires polymeric precursor
Industrial RecyclingCost-effective, sustainableComplex recovery infrastructure

Properties

Molecular Formula

C8H16O8Rh2

Molecular Weight

446.02 g/mol

IUPAC Name

acetic acid;rhodium

InChI

InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;

InChI Key

DRGVLUZIGUIMLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]

physical_description

Green powder;  Insoluble in water;  [Alfa Aesar MSDS]

Origin of Product

United States

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